4-Iodo-2-methyl-1-(trifluoromethyl)benzene 4-Iodo-2-methyl-1-(trifluoromethyl)benzene
Brand Name: Vulcanchem
CAS No.: 930599-57-8
VCID: VC2703371
InChI: InChI=1S/C8H6F3I/c1-5-4-6(12)2-3-7(5)8(9,10)11/h2-4H,1H3
SMILES: CC1=C(C=CC(=C1)I)C(F)(F)F
Molecular Formula: C8H6F3I
Molecular Weight: 286.03 g/mol

4-Iodo-2-methyl-1-(trifluoromethyl)benzene

CAS No.: 930599-57-8

Cat. No.: VC2703371

Molecular Formula: C8H6F3I

Molecular Weight: 286.03 g/mol

* For research use only. Not for human or veterinary use.

4-Iodo-2-methyl-1-(trifluoromethyl)benzene - 930599-57-8

Specification

CAS No. 930599-57-8
Molecular Formula C8H6F3I
Molecular Weight 286.03 g/mol
IUPAC Name 4-iodo-2-methyl-1-(trifluoromethyl)benzene
Standard InChI InChI=1S/C8H6F3I/c1-5-4-6(12)2-3-7(5)8(9,10)11/h2-4H,1H3
Standard InChI Key VVIDIHOUJXGOHT-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)I)C(F)(F)F
Canonical SMILES CC1=C(C=CC(=C1)I)C(F)(F)F

Introduction

Chemical Identity and Basic Properties

4-Iodo-2-methyl-1-(trifluoromethyl)benzene is an aromatic compound featuring three key functional groups: a trifluoromethyl group, a methyl group, and an iodine atom. This combination of substituents provides unique chemical reactivity and physical properties that make it useful in various synthetic applications.

Identification Parameters

The compound is characterized by several standard chemical identifiers, which are summarized in Table 1 below:

ParameterValue
CAS Number54978-36-8
Molecular FormulaC₈H₆F₃I
Molecular Weight286.03 g/mol
IUPAC Name1-iodo-2-methyl-4-(trifluoromethyl)benzene
Alternative CAS Numbers930599-57-8
Synonyms4-Iodo-3-methylbenzotrifluoride
MDL NumberMFCD22570417
PubChem CID21077909

Table 1: Chemical identifiers for 4-Iodo-2-methyl-1-(trifluoromethyl)benzene

Structural Information

The structural parameters of the compound are essential for understanding its chemical behavior and are detailed in Table 2:

ParameterValue
SMILESCC1=C(C=CC(=C1)C(F)(F)F)I
InChIInChI=1S/C8H6F3I/c1-5-4-6(8(9,10)11)2-3-7(5)12/h2-4H,1H3
InChIKeyIRCKGZNGYDUSAN-UHFFFAOYSA-N

Table 2: Structural representation formats

The compound consists of a benzene ring with a methyl group at position 2, a trifluoromethyl group at position 4, and an iodine atom at position 1. This substitution pattern influences its reactivity in various chemical transformations.

Physical and Chemical Properties

Physical Properties

The compound is typically stored at room temperature and possesses several important physical properties that determine its handling and application parameters. While comprehensive physical data is limited in the literature, the compound is generally considered stable under normal laboratory conditions.

Collision Cross Section Data

Mass spectrometry collision cross section (CCS) data provides important information about molecular shape and size. Predicted CCS values for various adducts of 4-Iodo-2-methyl-1-(trifluoromethyl)benzene are presented in Table 3:

Adductm/zPredicted CCS (Ų)
[M+H]⁺286.95390148.8
[M+Na]⁺308.93584152.5
[M+NH₄]⁺303.98044151.7
[M+K]⁺324.90978149.4
[M-H]⁻284.93934141.3
[M+Na-2H]⁻306.92129142.4
[M]⁺285.94607146.2
[M]⁻285.94717146.2

Table 3: Predicted collision cross section values for different adducts

These CCS values are valuable for analytical chemists working with mass spectrometry to identify and characterize the compound in complex mixtures or reaction products.

ClassificationDetails
Signal WordWarning
Hazard StatementsH302-H315-H319-H335
Precautionary StatementsP261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P312-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501
GHS PictogramWarning symbol

Table 4: Safety classifications

These hazard statements indicate that the compound may cause acute toxicity if swallowed (H302), skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Appropriate safety precautions should be observed during handling.

Synthesis Methods

Diazotization-Iodination Method

The most documented synthesis route for 4-Iodo-2-methyl-1-(trifluoromethyl)benzene involves a two-stage process starting from 3-methyl-4-trifluoromethylaniline:

Reaction Scheme

Stage 1: Diazotization

  • Reagents: 3-methyl-4-trifluoromethylaniline, sulfuric acid, sodium nitrite

  • Conditions: 0-5°C, water, 1 hour

  • Intermediate: Diazonium salt

Stage 2: Iodination

  • Reagents: Diazonium salt intermediate, potassium iodide

  • Conditions: 0-20°C, water, 1 hour

  • Product: 4-Iodo-2-methyl-1-(trifluoromethyl)benzene

  • Reported yield: 85%

Detailed Procedure

To prepare the compound, 3-methyl-4-trifluoromethylaniline is treated with sulfuric acid at 0°C, followed by the dropwise addition of a sodium nitrite solution in water. The mixture is stirred for 1 hour to form the diazonium salt intermediate. Subsequently, a solution of potassium iodide in water is added dropwise, and the reaction is allowed to warm to room temperature with continued stirring for 1 hour. The mixture is then diluted with ethyl acetate, washed with brine and aqueous sodium sulfite, dried over anhydrous sodium sulfate, and concentrated. Purification via silica gel chromatography using a petroleum ether/ethyl acetate (100:1) solvent system yields the product as a yellow oil with approximately 85% yield .

Applications in Synthetic Chemistry

Cross-Coupling Reactions

4-Iodo-2-methyl-1-(trifluoromethyl)benzene serves as an important building block in various cross-coupling reactions, particularly those catalyzed by transition metals. The aromatic iodide functionality makes it an excellent substrate for reactions such as:

  • Suzuki-Miyaura coupling

  • Sonogashira coupling

  • Heck reactions

  • Buchwald-Hartwig amination

These transformations allow for the incorporation of the 2-methyl-4-(trifluoromethyl)phenyl moiety into more complex molecular structures.

Trifluoromethylation Chemistry

By inference from research on related compounds, 4-Iodo-2-methyl-1-(trifluoromethyl)benzene may serve as a model substrate in copper-mediated trifluoromethylation reactions. Various copper reagents have been compared for their effectiveness in trifluoromethylating aryl iodides, including systems like [(SIMes)₂Cu][Cu(CF₃)₂] (system A1), [(SIMes)Cu(O-t-Bu)] + TMSCF₃ (system A2), and [(PPh₃)₃CuCF₃] (system C1) .

Pharmaceutical and Medicinal Chemistry

The trifluoromethyl group enhances the lipophilicity and metabolic stability of molecules, making derivatives of this compound potentially valuable in drug design. The methyl substituent adds steric bulk and can influence the electronic properties of the molecule, potentially affecting binding interactions with biological targets.

Comparative Analysis with Related Compounds

Structural Isomers and Analogues

Several structural isomers and analogues of 4-Iodo-2-methyl-1-(trifluoromethyl)benzene have been reported in the literature:

CompoundCAS NumberKey Structural Difference
1-iodo-4-(trifluoromethyl)benzene455-13-0Lacks methyl group
1-iodo-4-methyl-2-(trifluoromethyl)benzene1369852-22-1Different position of methyl group
4-iodo-1-methyl-2-(trifluoromethyl)benzene930599-58-9Positional isomer
4-Chloro-1-iodo-2-(trifluoromethyl)benzene23399-77-1Chloro instead of methyl group

Table 5: Structural analogues and their key differences

Comparing these compounds provides insights into how subtle structural changes affect physical properties and chemical reactivity, which is valuable for structure-activity relationship studies in medicinal chemistry and materials science.

Research Applications

Synthetic Intermediates

The compound has been used as a synthetic intermediate in multistep syntheses, particularly in the preparation of pharmaceutically relevant compounds. For example, it can undergo lithiation with n-BuLi at -78°C, followed by reaction with electrophiles like tert-butyl 4-benzoylpiperidine-1-carboxylate to form more complex structures with reported yields of around 66% .

Cross-Coupling Research

In cross-coupling chemistry, iodoarenes like 4-Iodo-2-methyl-1-(trifluoromethyl)benzene serve as valuable model compounds for studying reaction mechanisms and developing new synthetic methodologies. Research has shown that such compounds can participate in ruthenium-catalyzed and palladium-catalyzed coupling reactions with yields ranging from 37.7% to 63%, depending on the specific reaction conditions and coupling partners .

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